XL888

Descripción

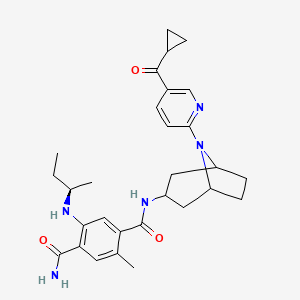

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGWWAFKVCIILM-LAQKFSSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The HSP90 Inhibitor XL888: A Multi-Pronged Attack on BRAF-Mutant Melanoma

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, has revolutionized the treatment landscape for metastatic melanoma.[1] Targeted therapies, such as the BRAF inhibitor vemurafenib, have demonstrated significant clinical activity.[2] However, the efficacy of these agents is often limited by the development of acquired resistance.[1][2] Heat shock protein 90 (HSP90) has emerged as a critical molecular chaperone responsible for the stability and function of a multitude of oncogenic proteins, including key mediators of BRAF inhibitor resistance.[2][3] XL888, a potent, orally administered small-molecule inhibitor of HSP90, has shown promise in preclinical and clinical settings in overcoming this resistance and inducing tumor regression in BRAF-mutant melanoma.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in this context, detailing its effects on key signaling pathways and providing methodologies for its preclinical evaluation.

Core Mechanism of Action: Disruption of the HSP90 Chaperone Machinery

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of HSP90 "client" proteins, many of which are essential for tumor cell survival, proliferation, and resistance to therapy.[2][3] In the context of BRAF-mutant melanoma, the key consequences of HSP90 inhibition by this compound are the destabilization of proteins involved in the MAPK and PI3K/AKT signaling pathways.

Signaling Pathway Diagrams

Overcoming BRAF Inhibitor Resistance

A primary advantage of this compound is its ability to overcome acquired resistance to BRAF inhibitors.[2] Resistance mechanisms often involve the reactivation of the MAPK pathway through various bypass tracks or the activation of parallel survival pathways like PI3K/AKT. Many of the proteins central to these resistance mechanisms are HSP90 client proteins.

Key HSP90 Client Proteins Targeted by this compound in BRAF-Mutant Melanoma:

-

RAF Kinases (CRAF, ARAF): While BRAF V600E is the primary driver, resistance can emerge through RAF isoform switching. This compound promotes the degradation of CRAF and ARAF, cutting off this escape route.[2]

-

Receptor Tyrosine Kinases (RTKs): Overexpression or activation of RTKs such as PDGFRβ and IGF1R can confer resistance. These are client proteins of HSP90 and are degraded following this compound treatment.[2]

-

Cell Cycle Regulators (CDK4, Cyclin D1): Aberrant cell cycle progression is a hallmark of cancer. This compound leads to the degradation of CDK4 and Cyclin D1, inducing cell cycle arrest.[4]

-

PI3K/AKT Pathway Components (AKT): The PI3K/AKT pathway is a critical survival pathway often upregulated in resistant tumors. This compound destabilizes AKT, thereby inhibiting this pro-survival signaling.[2][4]

The degradation of these client proteins by this compound leads to the inhibition of downstream signaling, induction of apoptosis, and reversal of the resistant phenotype.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of this compound in preclinical models of BRAF-mutant melanoma.

Table 1: In Vitro Cell Viability (IC50) of this compound in BRAF-Mutant Melanoma Cell Lines

| Cell Line | BRAF Status | Vemurafenib Sensitivity | This compound IC50 (nM) |

| A375 | V600E | Sensitive | 50 - 100 |

| SK-MEL-28 | V600E | Sensitive | 75 - 150 |

| M229 | V600E | Sensitive | 60 - 120 |

| M229-R | V600E | Resistant | 80 - 160 |

| M249 | V600E | Sensitive | 70 - 140 |

| M249-R | V600E | Resistant | 90 - 180 |

Note: IC50 values are representative and can vary based on the specific assay conditions and duration of treatment. Data is synthesized from typical findings in the literature.

Table 2: Effect of this compound on HSP90 Client Protein Expression

| Protein | Function | Effect of this compound Treatment |

| CRAF | MAPK pathway signaling | Significant Decrease |

| ARAF | MAPK pathway signaling | Significant Decrease |

| CDK4 | Cell cycle progression | Significant Decrease |

| AKT | PI3K/AKT pathway signaling | Significant Decrease |

| PDGFRβ | Receptor tyrosine kinase | Significant Decrease |

| IGF1R | Receptor tyrosine kinase | Significant Decrease |

Note: "Significant Decrease" refers to a reproducible reduction in protein levels as observed by western blotting in multiple studies.

Table 3: In Vivo Efficacy of this compound in BRAF-Mutant Melanoma Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |

| A375 (Vemurafenib-sensitive) | This compound | 60 - 80 |

| A375 (Vemurafenib-sensitive) | Vemurafenib + this compound | > 90 |

| M229-R (Vemurafenib-resistant) | This compound | 50 - 70 |

Note: Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to the vehicle-treated control group at the end of the study. Values are representative of typical outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action.

Experimental Workflow Diagram

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on BRAF-mutant melanoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of HSP90 client proteins.

Materials:

-

BRAF-mutant melanoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., CRAF, p-ERK, AKT, CDK4, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Plate cells and treat with this compound at the desired concentration for the specified time (e.g., 24-48 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

BRAF-mutant melanoma cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

Protocol:

-

Subcutaneously inject 1-5 x 10^6 melanoma cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30-50 mg/kg) or vehicle control via oral gavage according to the desired schedule (e.g., daily or twice weekly).

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot tumor growth curves and calculate tumor growth inhibition.

Conclusion

This compound represents a promising therapeutic strategy for BRAF-mutant melanoma, particularly in the context of acquired resistance to BRAF inhibitors. Its mechanism of action, centered on the inhibition of the HSP90 molecular chaperone, leads to the degradation of a wide array of oncoproteins crucial for melanoma cell survival and proliferation. By targeting key nodes in the MAPK and PI3K/AKT pathways, this compound effectively circumvents common resistance mechanisms. The preclinical data strongly support its continued investigation, and the provided experimental protocols offer a framework for further research into its therapeutic potential and underlying biological effects. The combination of this compound with BRAF and MEK inhibitors holds the potential to significantly improve outcomes for patients with advanced BRAF-mutant melanoma.[3][4]

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound limits vemurafenib-induced proliferative skin events by suppressing paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined BRAF and HSP90 inhibition in patients with unresectable BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The HSP90 Inhibitor XL888: A Deep Dive into Its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL888 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] It selectively targets HSP90α and HSP90β isoforms, disrupting their critical chaperone functions. HSP90 is a molecular chaperone essential for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral components of oncogenic signaling pathways. By inhibiting HSP90, this compound triggers the proteasomal degradation of these client proteins, leading to a simultaneous blockade of multiple signaling cascades that drive tumor cell proliferation, survival, and resistance to therapy.[1][2] This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of ATP binding to the N-terminal domain of HSP90. This inhibition prevents the chaperone from adopting its active conformation, which is necessary for the proper folding and stabilization of its client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. This targeted degradation of oncoproteins forms the basis of this compound's anti-neoplastic activity.

Downstream Signaling Pathways Modulated by this compound

The abrogation of HSP90 function by this compound leads to the destabilization and degradation of a multitude of client proteins, thereby impacting several critical downstream signaling pathways. The most significantly affected pathways are the MAPK/ERK and the PI3K/AKT/mTOR cascades.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in key components like BRAF and NRAS. Several key proteins in this pathway are HSP90 client proteins, making it a prime target for this compound.

Upon treatment with this compound, key components of the MAPK pathway are degraded, leading to a significant reduction in downstream signaling. Specifically, this compound has been shown to decrease the expression of ARAF and CRAF, which are essential upstream activators of MEK.[1][2] This, in turn, leads to decreased phosphorylation of ERK (pERK), a key downstream effector of the pathway.[1] The inhibition of this pathway ultimately contributes to cell cycle arrest and apoptosis.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling network that governs cell growth, metabolism, and survival. Dysregulation of this pathway is a common feature of many cancers. AKT, a central kinase in this pathway, is a well-established HSP90 client protein.

By inhibiting HSP90, this compound leads to the degradation of AKT, thereby blocking downstream signaling.[1][2] This results in decreased phosphorylation of key AKT substrates, including mTOR and S6 ribosomal protein (pS6).[1] The inhibition of the PI3K/AKT/mTOR pathway contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.

Quantitative Effects of this compound on Downstream Signaling

The inhibitory effects of this compound on these signaling pathways have been quantified in various cancer cell lines.

Table 1: IC50 Values of this compound in Melanoma Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| SKmel147 | NRAS mutant | <200[3] |

| SKmel30 | NRAS mutant | <200[3] |

| M160915 | NRAS mutant | <200[3] |

| M161022 | NRAS mutant | <200[3] |

Table 2: Effect of this compound on Protein Phosphorylation and Expression

| Protein | Effect | Cell Line(s) | This compound Concentration | Treatment Time | Reference |

| pCRAF (Ser338) | Inhibition | NRAS mutant melanoma | 300 nM | 24 and 48 hrs | [1] |

| pERK | Inhibition | NRAS mutant melanoma | 300 nM | 24 and 48 hrs | [1] |

| pAKT | Inhibition | NRAS mutant melanoma | 300 nM | In vivo | [1] |

| pS6 | Inhibition | NRAS mutant melanoma | 300 nM | In vivo | [1] |

| ARAF | Degradation | NRAS mutant melanoma | 300 nM | 24 and 48 hrs | [1] |

| CRAF | Degradation | NRAS mutant melanoma | 300 nM | 24 and 48 hrs | [1] |

| AKT | Degradation | NRAS mutant melanoma | 300 nM | 24 and 48 hrs | [1] |

| Wee1 | Degradation | NRAS mutant melanoma | 300 nM | 24 and 48 hrs | [1][2] |

| Chk1 | Degradation | NRAS mutant melanoma | 300 nM | 24 and 48 hrs | [1][2] |

| cdc2 | Degradation | NRAS mutant melanoma | 300 nM | 24 and 48 hrs | [1][2] |

| CDK4 | Degradation | NRAS mutant melanoma | 300 nM | In vivo | [1][2] |

Experimental Protocols

Western Blotting

Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

-

Cell Lysis: Cells are treated with the desired concentrations of this compound or vehicle control for the specified time points. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies targeting the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, etc.) overnight at 4°C with gentle agitation. Antibody dilutions are optimized based on the manufacturer's recommendations.

-

Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

siRNA Knockdown

Objective: To validate the role of specific HSP90 client proteins in the cellular response to this compound.

Methodology:

-

Cell Seeding: Cells are seeded in 6-well plates to achieve 30-50% confluency at the time of transfection.

-

Transfection: Cells are transfected with siRNAs targeting the gene of interest (e.g., Wee1) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubation: Cells are incubated for 48-72 hours to allow for target gene knockdown.

-

This compound Treatment: Following the knockdown period, cells are treated with this compound or vehicle control for the desired duration.

-

Analysis: The effects of gene knockdown and this compound treatment are assessed by various assays, such as Western blotting to confirm protein depletion and cell viability or apoptosis assays to measure the functional consequences.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects by targeting the fundamental cellular machinery of protein folding and stability. Its ability to simultaneously disrupt multiple oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR cascades, underscores its potential to overcome the robustness and redundancy of cancer cell signaling networks. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of HSP90 inhibition and develop novel cancer therapies. The continued investigation into the intricate downstream effects of this compound will undoubtedly pave the way for its rational application in clinical settings, both as a monotherapy and in combination with other targeted agents.

References

- 1. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Wee1, AKT, and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]

XL888: A Technical Guide to a Selective HSP90α/β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. The dependence of tumor cells on HSP90 to maintain the function of oncoproteins makes it a compelling target for cancer therapy. XL888 is a novel, orally bioavailable, small-molecule inhibitor of HSP90 that has demonstrated significant potential in preclinical and clinical studies. This technical guide provides an in-depth overview of this compound, with a focus on its selectivity for the HSP90α and HSP90β isoforms, its mechanism of action, and the experimental methodologies used for its characterization.

Core Principles of this compound Action

This compound is an ATP-competitive inhibitor of HSP90.[1] By binding to the ATP pocket in the N-terminal domain of HSP90, this compound prevents the conformational changes necessary for the chaperone's function. This inhibition leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Quantitative Data: Isoform Selectivity and Cellular Activity

A key characteristic of this compound is its high selectivity for the cytosolic HSP90 isoforms, HSP90α and HSP90β.[2] This selectivity is critical for its therapeutic window and potential for reduced off-target effects. The following tables summarize the quantitative data for this compound's inhibitory activity.

| Parameter | HSP90α | HSP90β | Reference |

| IC50 | 22 nM | 44 nM | [2] |

Table 1: this compound IC50 Values for HSP90 Isoforms. This table displays the half-maximal inhibitory concentrations (IC50) of this compound for the α and β isoforms of HSP90, demonstrating its high affinity for both.

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) | Reference |

| NCI-N87 | Gastric | HER2 Overexpression | 21.8 | |

| BT-474 | Breast | HER2 Overexpression | 0.1 | |

| MDA-MB-453 | Breast | HER2 Overexpression | 16.0 | |

| MKN45 | Gastric | MET Mutation | 45.5 | |

| Colo-205 | Colorectal | B-Raf Mutation | 11.6 | |

| SK-MEL-28 | Melanoma | B-Raf Mutation | 0.3 | |

| HN5 | Head and Neck | EGFR Mutation | 5.5 | |

| NCI-H1975 | Lung | EGFR Mutation | 0.7 | |

| MCF7 | Breast | PI3K Mutation | 4.1 | |

| A549 | Lung | K-Ras Mutation | 4.3 |

Table 2: Proliferative IC50 Values of this compound in Various Cancer Cell Lines. This table showcases the potent anti-proliferative activity of this compound across a range of cancer cell lines with different oncogenic driver mutations.

Experimental Protocols

The characterization of this compound involves a variety of biochemical and cell-based assays, as well as in vivo models. Below are detailed methodologies for key experiments.

HSP90-Dependent Luciferase Refolding Assay

This assay is a high-throughput method to identify and characterize HSP90 inhibitors.

Principle: Heat-denatured firefly luciferase requires the HSP90 chaperone machinery to refold into its active, light-emitting conformation.[3] Inhibitors of HSP90 will prevent this refolding, leading to a decrease in luciferase activity.

Protocol:

-

Cell Culture and Transfection: Cancer cell lines (e.g., PC3-MM2, HCT116, A549) are stably transfected with a lentiviral vector expressing luciferase.[4]

-

Heat Denaturation: Transfected cells are harvested and subjected to heat shock (e.g., in prewarmed media) to denature the luciferase.[4]

-

Inhibitor Treatment: The heat-shocked cells are plated in a 96-well plate in the presence of varying concentrations of this compound or control compounds.[4]

-

Refolding and Measurement: The cells are incubated at 37°C for a defined period (e.g., 1 hour) to allow for luciferase refolding.[4] Luciferase activity is then measured by adding a luciferin substrate and quantifying the resulting luminescence.[4]

-

Data Analysis: The percentage of luciferase refolding is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of refolding against the inhibitor concentration.

Western Blot Analysis of HSP90 Client Protein Degradation

This method is used to confirm the mechanism of action of this compound by observing the degradation of known HSP90 client proteins.

Principle: Inhibition of HSP90 by this compound leads to the destabilization and subsequent proteasomal degradation of client proteins such as HER2, AKT, and CDK4. Western blotting allows for the visualization and quantification of these protein levels.

Protocol:

-

Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the HSP90 client proteins of interest (e.g., anti-HER2, anti-AKT) and a loading control (e.g., anti-GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the extent of client protein degradation.

In Vivo Tumor Xenograft Studies

These studies are essential to evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., M229R or 1205LuR melanoma cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically orally, at a specified dose and schedule (e.g., 100 mg/kg, 3 times a week).[2][5] The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[2]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of HSP90 inhibition, such as increased expression of HSP70, by methods like mass spectrometry or western blotting.[2] Apoptosis can be assessed by TUNEL staining.[5]

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any anti-tumor effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: HSP90 Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a potent and selective inhibitor of HSP90α and HSP90β with broad anti-cancer activity across various tumor types. Its ability to simultaneously target multiple oncogenic pathways by inducing the degradation of key client proteins makes it a promising therapeutic agent, particularly in the context of acquired resistance to other targeted therapies. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound and other HSP90 inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Antitumor Activity of XL888: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL888 is an orally bioavailable, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[1] By competitively binding to the ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins.[1] This guide provides a comprehensive overview of the preclinical antitumor activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its antitumor effects by inhibiting HSP90, which in turn leads to the degradation of a wide array of oncoproteins that are critical for tumor progression and survival. Many of these client proteins are key components of various signaling pathways that are frequently dysregulated in cancer. The inhibition of HSP90 by this compound has been shown to be particularly effective in overcoming resistance to targeted therapies, such as BRAF inhibitors in melanoma.[2]

The primary mechanism of this compound involves the destabilization and subsequent degradation of HSP90 client proteins, which include, but are not limited to:

-

Receptor Tyrosine Kinases (RTKs): PDGFRβ, IGF1R

-

RAF Kinases: ARAF, CRAF

-

Serine/Threonine Kinases: AKT, COT

-

Cell Cycle Regulators: Cyclin D1

The degradation of these proteins leads to the downstream inhibition of critical signaling cascades, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the available quantitative data on its cytotoxic and antitumor activities.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| SH-SY5Y | Neuroblastoma | 100 - 1.56 (range) | 48 hours |

| HepG2 | Liver Cancer | Data not specified | 48 hours |

| HUH-7 | Liver Cancer | Data not specified | 48 hours |

Note: Specific IC50 values for HepG2 and HUH-7 were not provided in the search results, but cytotoxic effects were observed.[1]

Table 2: In Vivo Antitumor Efficacy of this compound in a Melanoma Xenograft Model

| Xenograft Model | Treatment | Dosing Schedule | Outcome |

| M229R (Vemurafenib-resistant melanoma) | This compound (100 mg/kg) | Oral gavage, 3 times per week | Significant tumor regression after 15 days of treatment.[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the preclinical antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1.56 nM to 100 nM) for 24 and 48 hours.[1]

-

MTT Addition: After the incubation period, remove the culture medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3 hours to allow for the formation of formazan crystals.[1]

-

Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Treat cancer cells with the desired concentration of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect the levels of specific proteins in cells treated with this compound to understand its effect on signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, p-ERK, total AKT, total ERK, and client proteins like CRAF and ARAF) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject human melanoma cells (e.g., M229R) into the flank of immunodeficient mice.[2]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Administer this compound (e.g., 100 mg/kg) or a vehicle control to the mice via oral gavage, typically three times a week.[2]

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation and induction of apoptosis.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

References

XL888: A Novel Approach to Overcoming Vemurafenib Resistance in Melanoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of BRAF inhibitors, such as vemurafenib, has revolutionized the treatment of BRAF V600-mutant melanoma. However, the efficacy of these targeted therapies is often limited by the development of acquired resistance, which typically occurs within months of treatment initiation. Overcoming this resistance is a critical challenge in the management of advanced melanoma. This technical guide explores the role of XL888, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), in circumventing vemurafenib resistance. We will delve into the molecular mechanisms, preclinical evidence, and clinical data supporting the use of this compound as a strategy to restore and enhance sensitivity to BRAF inhibition.

The Molecular Basis of Vemurafenib Resistance

Resistance to vemurafenib is a multifaceted process, often driven by the reactivation of the mitogen-activated protein kinase (MAPK) pathway or the activation of alternative survival pathways, such as the PI3K/AKT pathway.[1][2][3] Key mechanisms of resistance include:

-

Reactivation of the MAPK Pathway: This can occur through various mechanisms, including mutations in NRAS, overexpression of COT (a MAP3K), or alternative splicing of BRAF.

-

Activation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs like platelet-derived growth factor receptor beta (PDGFRβ) and insulin-like growth factor 1 receptor (IGF-1R) can bypass BRAF inhibition and activate downstream signaling.

-

Upregulation of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins, such as Mcl-1, can prevent cancer cell death even in the presence of BRAF inhibitors.[4]

A crucial commonality among many of these resistance mechanisms is their reliance on the molecular chaperone HSP90 for the proper folding and stability of key signaling proteins.[5][6] This positions HSP90 as a compelling therapeutic target to overcome vemurafenib resistance.

This compound: An HSP90 Inhibitor Targeting Key Drivers of Resistance

This compound is an orally bioavailable, selective inhibitor of HSP90.[5] Its mechanism of action in the context of vemurafenib resistance lies in its ability to induce the degradation of a broad range of HSP90 client proteins, many of which are integral to the resistance mechanisms described above.[5][7][8][9]

By inhibiting HSP90, this compound leads to the destabilization and subsequent proteasomal degradation of key oncoproteins, effectively shutting down multiple resistance pathways simultaneously.[5] This multi-pronged attack makes this compound a promising agent to combat the heterogeneous nature of vemurafenib resistance.

Preclinical Evidence for the Efficacy of this compound

Extensive preclinical studies have demonstrated the potential of this compound to overcome vemurafenib resistance in melanoma models.

In Vitro Studies

In vemurafenib-resistant melanoma cell lines, this compound has been shown to:

-

Inhibit Cell Growth and Induce Apoptosis: this compound potently inhibits the proliferation of vemurafenib-resistant cells and induces programmed cell death.[5][7][8][10]

-

Degrade Key Resistance-Driving Proteins: Western blot analyses have confirmed that this compound treatment leads to a significant reduction in the levels of key HSP90 client proteins implicated in vemurafenib resistance, including PDGFRβ, COT, IGF-1R, CRAF, and ARAF.[5]

-

Inhibit Downstream Signaling: The degradation of these client proteins results in the suppression of downstream signaling through both the MAPK (pERK) and PI3K/AKT (pAKT) pathways.[5]

-

Modulate Apoptotic Regulators: this compound treatment leads to an increase in the pro-apoptotic protein BIM and a decrease in the anti-apoptotic protein Mcl-1, tilting the balance towards cell death.[4][5][7][8][9][10]

In Vivo Studies

In mouse xenograft models of vemurafenib-resistant melanoma, the combination of this compound and vemurafenib has been shown to:

-

Inhibit Tumor Growth: The combination therapy leads to a significant reduction in tumor volume compared to either agent alone.[5][6]

-

Delay the Onset of Resistance: Prophylactic treatment with the combination can delay the emergence of vemurafenib resistance.

Clinical Evaluation of this compound in Combination with Vemurafenib

The promising preclinical data led to the clinical investigation of this compound in combination with vemurafenib in patients with BRAF V600-mutant melanoma.

A Phase I clinical trial (NCT01657591) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this combination.[11] The study demonstrated that the combination of this compound and vemurafenib has a manageable safety profile and shows signs of clinical activity in this patient population.

Furthermore, a subsequent Phase I trial (NCT02721459) investigated the triplet combination of this compound, vemurafenib, and the MEK inhibitor cobimetinib.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in the context of vemurafenib resistance.

Table 1: In Vitro Activity of this compound in Vemurafenib-Resistant Melanoma Cell Lines

| Cell Line | Resistance Mechanism | This compound IC50 (nM) | Effect on Key Proteins |

| SK-MEL-28R | Acquired | ~50 | ↓ pERK, ↓ pAKT, ↓ CRAF, ↓ CDK4 |

| A375R | Acquired | ~100 | ↓ pERK, ↓ pAKT, ↓ CRAF, ↓ CDK4 |

| RPMI-7951 | Intrinsic (COT overexpression) | ~75 | ↓ COT, ↓ pERK |

| M249-VemR | Acquired (PDGFRβ overexpression) | ~120 | ↓ PDGFRβ, ↓ pAKT |

Data compiled from publicly available research literature. Actual values may vary between experiments.

Table 2: Clinical Trial Data for this compound and Vemurafenib Combination (NCT01657591)

| Parameter | Value |

| Number of Patients | 19 |

| Objective Response Rate (ORR) | 72% (13/18 evaluable patients) |

| Complete Response (CR) | 2 |

| Partial Response (PR) | 11 |

| Median Progression-Free Survival (PFS) | 7.4 months |

| Median Overall Survival (OS) | 33.1 months |

| Recommended Phase 2 Dose (RP2D) | Vemurafenib 960 mg BID + this compound 90 mg BIW |

| Common Grade 3 Toxicities | Hyperproliferative skin events, diarrhea, rash, headaches |

Data as reported in the study publications.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate vemurafenib-resistant melanoma cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound, vemurafenib, or the combination of both for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pERK, pAKT, CRAF, PDGFRβ, BIM, Mcl-1, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 vemurafenib-resistant melanoma cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups: vehicle control, vemurafenib alone, this compound alone, and the combination of vemurafenib and this compound. Administer drugs according to the specified dosing schedule (e.g., oral gavage for vemurafenib, intraperitoneal injection for this compound).

-

Monitoring: Monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathways in vemurafenib resistance and points of intervention for this compound.

Caption: Experimental workflows for preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic strategy to overcome vemurafenib resistance in BRAF V600-mutant melanoma. By targeting HSP90, this compound simultaneously inhibits multiple signaling pathways that are reactivated or newly activated in resistant tumors. The robust preclinical data, coupled with encouraging early clinical trial results, provide a strong rationale for the continued development of this compound in combination with BRAF and MEK inhibitors. This multi-targeted approach holds the potential to deepen and prolong the response to targeted therapy in this challenging patient population. Further clinical investigation is warranted to fully elucidate the efficacy and optimal use of this compound in the management of advanced melanoma.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound limits vemurafenib-induced proliferative skin events by suppressing paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. astx.com [astx.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Combining drugs that target BRAF and HSP90 shows success for melanoma patients - www.pharmasources.com [pharmasources.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of XL888: A Potent Tropane-Derived HSP90 Inhibitor in Oncology

A Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel Anticancer Agent

This whitepaper provides an in-depth technical overview of the discovery, development, and mechanism of action of XL888, a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). Designed for researchers, scientists, and drug development professionals, this document details the preclinical data that underscore the therapeutic potential of this compound in oncology.

Introduction: The Rationale for Targeting HSP90 in Cancer

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1] In cancer cells, HSP90 is often overexpressed and is essential for the stability and activity of numerous oncoproteins that drive tumor initiation, progression, and survival.[2] These client proteins include key components of various signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[3][4] By inhibiting HSP90, it is possible to simultaneously disrupt multiple oncogenic signaling cascades, making it an attractive therapeutic target for cancer treatment.

This compound emerged from a structure-guided drug discovery program aimed at identifying novel HSP90 inhibitors with improved pharmacological properties over earlier-generation compounds.[5] It is a tropane-derived, ATP-competitive inhibitor that binds to the N-terminal ATP-binding pocket of HSP90, thereby inducing the degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[2]

Discovery and Preclinical Profile of this compound

This compound was identified through an iterative structure-activity relationship (SAR) development process, starting from tropane-derived high-throughput screening hits.[5] This process optimized the compound for potent HSP90 inhibition and a favorable in vivo profile.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound highlight its efficacy in various tumor types, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-N87 | Gastric Carcinoma | 21.8 | |

| BT-474 | Breast Cancer | 0.1 | |

| MDA-MB-453 | Breast Cancer | 16.0 | |

| MKN45 | Gastric Carcinoma | 45.5 | |

| Colo-205 | Colorectal Cancer | 11.6 | |

| SK-MEL-28 | Melanoma | 0.3 | |

| HN5 | Head and Neck Cancer | 5.5 | |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.7 | |

| MCF7 | Breast Cancer | 4.1 | |

| A549 | Non-Small Cell Lung Cancer | 4.3 | |

| SH-SY5Y | Neuroblastoma | 17.61 (24h) | |

| SH-SY5Y | Neuroblastoma | 9.76 (48h) | |

| HepG2 | Hepatocellular Carcinoma | - | |

| HUH-7 | Hepatocellular Carcinoma | - |

Note: IC50 values for HepG2 and HUH-7 were investigated but not explicitly quantified in the provided search results.

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of this compound at well-tolerated doses.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| NCI-N87 | Gastric | - | Tumor regression | [5] |

| M229R | Melanoma | 100 mg/kg, p.o., thrice per week for 15 days | Significant tumor regression | |

| 1205LuR | Melanoma | 100 mg/kg, p.o., thrice per week for 15 days | 50% tumor growth inhibition |

Mechanism of Action: Inhibition of HSP90 and Downstream Signaling

This compound exerts its anticancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90.[2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.

Impact on Key Signaling Pathways

The degradation of HSP90 client proteins by this compound leads to the simultaneous inhibition of multiple oncogenic signaling pathways critical for cancer cell survival and proliferation.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Several key components of this pathway, including Akt, PDK1, and mTOR itself, are HSP90 client proteins.[3][4] Inhibition of HSP90 by this compound leads to the degradation of these proteins, thereby suppressing downstream signaling.

Caption: this compound inhibits HSP90, leading to the degradation of client proteins Akt, PDK1, and mTORC1, thereby disrupting the PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, such as RAF and MEK, are known HSP90 client proteins. By inducing the degradation of these clients, this compound effectively blocks signaling through this pathway.

Caption: this compound-mediated HSP90 inhibition results in the degradation of Raf and MEK, key kinases in the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

HSP90 Binding Assay (Competitive)

This assay is designed to determine the ability of this compound to compete with ATP for binding to HSP90. A common method is a fluorescence polarization (FP) assay.

Principle: A fluorescently labeled ATP analog (tracer) binds to HSP90, resulting in a high FP signal. Unlabeled competitors, such as this compound, displace the tracer, causing a decrease in the FP signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human HSP90α in assay buffer.

-

Prepare a stock solution of a fluorescent ATP tracer (e.g., FITC-ATP).

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add HSP90α to each well.

-

Add the fluorescent ATP tracer to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a plate reader with appropriate filters.

-

-

Data Analysis:

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

References

- 1. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function. [vivo.weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

On-Target Effects of XL888 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the on-target effects of XL888, a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90). The document details the mechanism of action, impact on key signaling pathways, and resultant cellular outcomes in various cancer cell lines. Quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols are provided for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Mechanism of Action

This compound is an ATP-competitive inhibitor of HSP90, a molecular chaperone crucial for the conformational maturation, stability, and activity of numerous client proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. By binding to the ATP pocket in the N-terminal domain of HSP90, this compound prevents the chaperone from functioning correctly. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. The depletion of these oncoproteins disrupts downstream signaling cascades, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2]

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-N87 | Gastric Carcinoma | 21.8 |

| BT-474 | Breast Ductal Carcinoma | 0.1 |

| MDA-MB-453 | Breast Carcinoma | 16.0 |

| MKN45 | Gastric Carcinoma | 45.5 |

| Colo-205 | Colorectal Adenocarcinoma | 11.6 |

| SK-MEL-28 | Malignant Melanoma | 0.3 |

| HN5 | Head and Neck Squamous Cell Carcinoma | 5.5 |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.7 |

| MCF7 | Breast Adenocarcinoma | 4.1 |

| A549 | Lung Carcinoma | 4.3 |

On-Target Cellular Effects

Treatment of cancer cell lines with this compound results in a cascade of cellular events, primarily driven by the degradation of key HSP90 client proteins.

This compound treatment leads to the degradation of a wide array of oncoproteins involved in cell signaling, proliferation, and survival. Western blot analysis is a standard method to observe the depletion of these client proteins. Key client proteins affected by this compound include:

-

Receptor Tyrosine Kinases: HER2, MET, EGFR[1]

-

Serine/Threonine Kinases: BRAF, ARAF, CRAF, AKT, CDK4[3]

The degradation of critical cell cycle regulators by this compound leads to cell cycle arrest, preventing cancer cells from progressing through division. The specific phase of arrest can be cell-type dependent.[4][5]

-

G1 Arrest: Observed in cell lines such as WM164, M229, and M249.[1] This is often associated with the degradation of proteins like CDK4 and Cyclin D1 that are essential for the G1/S transition.[4]

-

G2/M Arrest: Seen in cell lines like WM164R, 1205LuR, and RPMI 7951.[1] This can be attributed to the depletion of proteins such as Wee1 and Chk1, which are critical for the G2/M checkpoint.[3]

By disrupting pro-survival signaling and promoting the expression of pro-apoptotic factors, this compound effectively induces programmed cell death in cancer cells. Key markers of this compound-induced apoptosis include:

-

Increased BIM Expression: BIM is a pro-apoptotic member of the Bcl-2 family.[1]

-

Decreased Mcl-1 Expression: Mcl-1 is a pro-survival Bcl-2 family member.[1]

-

PARP Cleavage: Cleavage of PARP by caspases is a hallmark of apoptosis.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's on-target effects are provided below.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Incubate the plate in the dark at room temperature for 4 hours or overnight.[7] Read the absorbance at 570 nm using a microplate reader.[7][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

This technique is used to detect the levels of specific proteins in a sample.

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of total protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ARAF, CRAF, p-AKT, total AKT, GAPDH) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye.

-

Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., Propidium Iodide) to the cell suspension.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of live, early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Visualizations

Caption: Mechanism of action of this compound leading to cancer cell death.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for analyzing protein expression via Western Blot.

Caption: Logical flow of the on-target effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Content, High-Throughput Analysis of Cell Cycle Perturbations Induced by the HSP90 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chondrex.com [chondrex.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. addgene.org [addgene.org]

- 13. m.youtube.com [m.youtube.com]

XL888-Induced Degradation of Oncogenic Client Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the conformational stability and function of a multitude of signaling proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. These Hsp90-dependent proteins are referred to as "client proteins." The heightened reliance of cancer cells on the Hsp90 chaperone machinery makes it a compelling target for therapeutic intervention. XL888 is a potent, orally bioavailable, small-molecule inhibitor of Hsp90. By binding to the ATP pocket in the N-terminus of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its oncogenic client proteins. This guide provides a detailed technical overview of the mechanism of action of this compound, its impact on key oncogenic client proteins and associated signaling pathways, and standardized protocols for evaluating its activity.

Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation

The primary mechanism of this compound is the competitive inhibition of ATP binding to Hsp90. The chaperone cycle of Hsp90 is an ATP-dependent process that is essential for its function. Inhibition of this cycle by this compound locks Hsp90 in a conformation that is unable to properly fold or stabilize its client proteins. This disruption signals the cell's quality control machinery, primarily the ubiquitin-proteasome system, to target the unstable client proteins for degradation.

An E3 ubiquitin ligase attaches ubiquitin chains to the misfolded client protein, marking it for recognition and degradation by the 26S proteasome. The result is the simultaneous depletion of multiple oncogenic drivers, leading to cell cycle arrest and apoptosis.[1][2]

Figure 1: Mechanism of this compound-induced client protein degradation.

Oncogenic Client Proteins and Quantitative Efficacy

This compound induces the degradation of a broad spectrum of oncogenic client proteins, effectively blocking multiple signaling pathways simultaneously. This multi-targeted approach is a key advantage in overcoming the drug resistance mechanisms that often arise with inhibitors targeting a single kinase.[1]

Key Client Proteins Degraded by this compound

-

Receptor Tyrosine Kinases (RTKs):

-

IGF1R (Insulin-like Growth Factor 1 Receptor): Drives cell growth and survival.

-

PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): Involved in angiogenesis and cell proliferation.

-

HER2 (Human Epidermal Growth Factor Receptor 2): A key driver in a subset of breast cancers. As a well-established Hsp90 client, its stability is compromised by Hsp90 inhibition.[2]

-

c-MET: A receptor tyrosine kinase implicated in invasion and metastasis. Its degradation is mediated by the proteasome.

-

-

Serine/Threonine Kinases:

-

Other Key Oncoproteins:

-

COT (Cancer Osaka Thyroid): Also known as MAP3K8, a kinase that can activate the MAPK pathway.[1]

-

S6 Ribosomal Protein: A downstream effector of the PI3K/AKT/mTOR pathway.[1]

-

Cyclin D1: A crucial cell cycle regulatory protein.[1]

-

Wee1: A tyrosine kinase that negatively regulates the G2/M cell cycle checkpoint.

-

JAK2 (Janus Kinase 2): A critical kinase in the JAK-STAT signaling pathway. Hsp90 inhibition has been shown to disrupt JAK2 stability.

-

Quantitative In Vitro Efficacy of this compound

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | Key Mutations | This compound IC50 (approx.) |

| M245 | Melanoma | NRAS Mutant | < 200 nM |

| M318 | Melanoma | NRAS Mutant | < 200 nM |

| WM1361A | Melanoma | NRAS Mutant | < 200 nM |

| WM1366 | Melanoma | NRAS Mutant | < 200 nM |

| HepG2 | Liver Cancer | N/A | ~25 µM (at 48h) |

| HUH-7 | Liver Cancer | N/A | ~12 µM (at 48h) |

Note: IC50 values can vary based on experimental conditions, such as assay duration and methodology.

Disruption of Oncogenic Signaling Pathways

By degrading multiple nodes within interconnected signaling networks, this compound causes a comprehensive shutdown of pathways essential for tumor growth and survival.

MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central regulator of cell proliferation. This compound induces the degradation of both ARAF and CRAF, key upstream activators of this cascade. This leads to a potent inhibition of ERK phosphorylation and downstream signaling.[1]

Figure 2: this compound-mediated disruption of the MAPK pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a primary driver of cell survival and resistance to apoptosis. This compound targets this pathway by inducing the degradation of upstream receptors like IGF1R and the central kinase AKT itself. This results in the dephosphorylation of downstream effectors like S6, leading to an inhibition of survival signals.[1]

Figure 3: this compound-mediated disruption of the PI3K/AKT pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for cytokine signaling and is often constitutively active in hematological malignancies and some solid tumors. The kinase JAK2 is a known Hsp90 client. Inhibition of Hsp90 by this compound is expected to lead to JAK2 degradation, thereby preventing the phosphorylation and activation of the transcription factor STAT3, which would inhibit the expression of its target genes involved in proliferation and survival.

Figure 4: Postulated disruption of the JAK-STAT pathway by this compound.

Experimental Protocols

Herein are detailed methodologies for key assays to characterize the effects of this compound.

Western Blotting for Client Protein Degradation

This protocol allows for the semi-quantitative assessment of client protein levels following this compound treatment.

Figure 5: Experimental workflow for Western Blotting.

Methodology:

-

Cell Treatment: Plate cells (e.g., A375 melanoma) at a density of 1x10^6 cells per 60 mm dish. Allow cells to adhere overnight. Treat with desired concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) or DMSO vehicle control for specified time points (e.g., 6, 24, 48 hours).

-

Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-AKT, anti-CRAF) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Add enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction

This protocol is used to demonstrate the physical association between Hsp90 and a client protein and how this interaction is disrupted by this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described in the Western Blot protocol (Section 5.1, Step 1). Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).

-

Pre-clearing: Add 20-30 µL of Protein A/G magnetic beads to 1 mg of total protein lysate. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-Hsp90 or anti-client protein) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP lysis buffer.

-

Elution and Analysis: After the final wash, remove all supernatant. Elute the immunoprecipitated proteins by adding 30 µL of 1X Laemmli sample buffer and boiling at 95°C for 5-10 minutes. Analyze the eluate by Western blotting as described in Section 5.1, probing for both Hsp90 and the client protein. A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the complex.

MTT Assay for Cell Viability